4-(6-Nitro-2-benzimidazolyl)benzamidoxime
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Overview
Description
4-(6-Nitro-2-benzimidazolyl)benzamidoxime is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them of great interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-(6-Nitro-2-benzimidazolyl)benzamidoxime typically involves the following steps:
Formation of Benzamidoxime: The reaction of the nitro-substituted benzimidazole with hydroxylamine to form the benzamidoxime derivative.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4-(6-Nitro-2-benzimidazolyl)benzamidoxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles .
Scientific Research Applications
4-(6-Nitro-2-benzimidazolyl)benzamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets and pathways. The nitro group can be reduced to an amino group, which can then interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
4-(6-Nitro-2-benzimidazolyl)benzamidoxime can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds have substitutions at the 2-position of the benzimidazole ring and show similar biological activities.
5,6-Dimethylbenzimidazole: This compound is a degradation product of vitamin B12 and has shown vitamin B12-like activity.
Benzimidazo[1,2-a]quinolines: These compounds have a quinoline ring fused to the benzimidazole ring and exhibit significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamidoxime group, which imparts distinct chemical and biological properties .
Biological Activity
4-(6-Nitro-2-benzimidazolyl)benzamidoxime is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety with a nitro group at the 6-position and an amidoxime functional group. The synthesis typically involves:
- Nitration of Benzimidazole : The starting benzimidazole is nitrated using a concentrated nitric and sulfuric acid mixture.
- Formation of Amidoxime : The nitro-substituted benzimidazole is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to yield the amidoxime.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzimidazole ring can bind to active sites on enzymes, inhibiting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
- Cytotoxicity : Studies suggest that compounds with similar structures exhibit selective cytotoxicity in hypoxic environments typical of tumor cells, indicating potential as anticancer agents .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study on related benzimidazole derivatives demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The mechanism involved apoptosis induction and DNA damage, particularly under hypoxic conditions .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives are known for their ability to disrupt microbial cell functions, making them candidates for further investigation in treating infections.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(6-Nitro-2-benzimidazolyl)benzamidoxime | Nitro group at position 6 | Anticancer and antimicrobial properties |
3-(2-Benzimidazolyl)benzamidoxime | Lacks nitro group | Different reactivity; less potent biological activity |
3-(7-Aza-2-benzimidazolyl)benzamidoxime | Additional nitrogen in the ring | Altered electronic properties; varied interactions |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential applications of this compound:
- Cytotoxicity in Tumor Cells : A study evaluated the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cells, highlighting the importance of structural modifications for enhancing selectivity towards hypoxic tumor cells .
- Mechanistic Insights : Research indicated that benzimidazole derivatives could act as bioreductive agents, selectively targeting tumor cells under hypoxic conditions through apoptosis pathways .
- Antimicrobial Studies : Related compounds have shown promising results against various pathogens, suggesting that further exploration of this compound could yield significant findings in antimicrobial therapy.
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
N'-hydroxy-4-(6-nitro-1H-benzimidazol-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11N5O3/c15-13(18-20)8-1-3-9(4-2-8)14-16-11-6-5-10(19(21)22)7-12(11)17-14/h1-7,20H,(H2,15,18)(H,16,17) |
InChI Key |
KCRYXOCXJNJXSM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
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